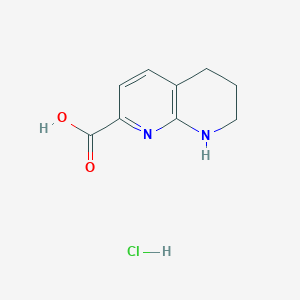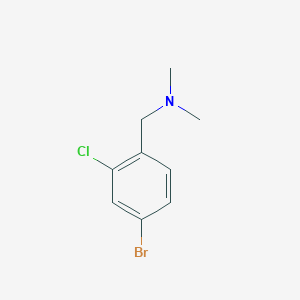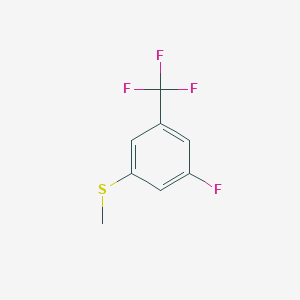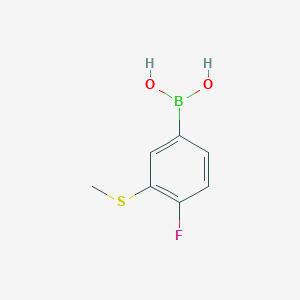
3-溴-4,5-二氟苯甲醛
描述
3-Bromo-4,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O . It is used as a pharmaceutical intermediate .
Synthesis Analysis
A method for preparing 3,4-difluorobenzaldehyde, which could be a precursor to 3-Bromo-4,5-difluorobenzaldehyde, involves carrying out a Grignard exchange reaction on 3,4-difluoro bromobenzene, tetrahydrofuran, and a Grignard reagent to obtain first reaction products .Molecular Structure Analysis
The molecular structure of 3-Bromo-4,5-difluorobenzaldehyde consists of a benzene ring with bromo and difluoro substituents and an aldehyde group .Physical and Chemical Properties Analysis
3-Bromo-4,5-difluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 221 . The boiling point is 237.9±35.0°C at 760 mmHg .科学研究应用
在Nrf2和HO-1水平调控中的作用
3-溴-4,5-二氟苯甲醛 (3-BDB) 已被用于治疗源自Nrf2缺陷型小鼠的鼠胚成纤维细胞 (MEFs)。 用3-BDB处理可减轻Nrf2和HO-1水平的升高 。Nrf2是一种蛋白质,它调节抗氧化蛋白的表达,这些蛋白可以保护机体免受损伤和炎症引起的氧化损伤。HO-1是一种酶,可以提供抗氧化应激的保护。
线粒体钙检测
3-BDB已被用于线粒体钙检测。 在一项研究中,细胞用30 μΜ的3-BDB处理1小时,然后暴露于50 μg/mL的PM 2.5中,持续24小时 。PM 2.5是指直径小于2.5微米的空气颗粒物 (PM)。这表明3-BDB在研究环境污染物在细胞水平上的影响方面具有潜力。
安全和危害
作用机制
Target of Action
Similar compounds are known to react at the benzylic position . The benzylic position is a part of the molecule that is directly adjacent to the aromatic ring, which in this case is a benzene ring .
Mode of Action
3-Bromo-4,5-difluorobenzaldehyde likely interacts with its targets through a free radical reaction . This involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . This reaction is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
One study suggests that similar compounds may activate nrf2 signaling cascades in keratinocytes .
Pharmacokinetics
The compound has a boiling point of 2379±350 °C at 760 mmHg, which may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4,5-difluorobenzaldehyde. For instance, the compound’s reactivity may be influenced by the presence of other substances that can act as free radicals . Additionally, its stability may be affected by temperature, as suggested by its boiling point .
生化分析
Biochemical Properties
3-Bromo-4,5-difluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is crucial as glutathione is a major antioxidant that protects cells from oxidative stress. Additionally, 3-Bromo-4,5-difluorobenzaldehyde has been shown to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), both of which are key signaling molecules involved in cellular inflammation .
Cellular Effects
The effects of 3-Bromo-4,5-difluorobenzaldehyde on various cell types and cellular processes are profound. In human keratinocytes, it enhances the levels of reduced glutathione via the Nrf2-mediated pathway, providing protection against oxidative stress . This compound also influences cell signaling pathways, such as the NF-κB and STAT1 pathways, leading to reduced inflammatory responses . Furthermore, 3-Bromo-4,5-difluorobenzaldehyde has been shown to affect gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, 3-Bromo-4,5-difluorobenzaldehyde exerts its effects through several mechanisms. It binds to and activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the production of reduced glutathione . This compound also inhibits the phosphorylation of NF-κB and STAT1, thereby reducing the expression of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and antioxidant agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4,5-difluorobenzaldehyde have been observed to change over time. The compound is relatively stable under inert gas conditions at low temperatures . Long-term studies have shown that it can maintain its activity in vitro, providing sustained protection against oxidative stress and inflammation . Its stability and efficacy in vivo may vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5-difluorobenzaldehyde vary with different dosages in animal models. At lower doses, it has been shown to enhance antioxidant defenses and reduce inflammation without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
3-Bromo-4,5-difluorobenzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as glutathione synthetase, leading to increased production of reduced glutathione . This interaction enhances the cell’s ability to cope with oxidative stress. Additionally, the compound may influence other metabolic pathways related to inflammation and cellular defense mechanisms .
Transport and Distribution
Within cells and tissues, 3-Bromo-4,5-difluorobenzaldehyde is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation within different cellular compartments, influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 3-Bromo-4,5-difluorobenzaldehyde plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and pathways, thereby modulating its effects on cellular processes.
属性
IUPAC Name |
3-bromo-4,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVSYGPVVEMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


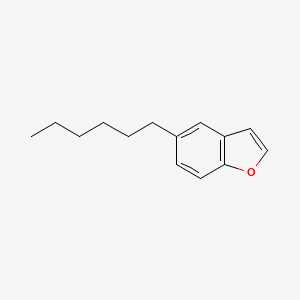
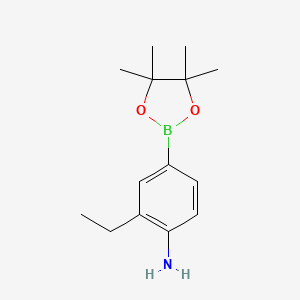

![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)
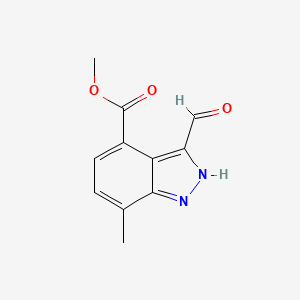


![Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate](/img/structure/B1446489.png)
